molecular formula C13H21NO3 B1375266 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol CAS No. 1369225-69-3

3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol

Cat. No. B1375266
M. Wt: 239.31 g/mol
InChI Key: FMTYOYUKLVDMDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol” is a chemical compound . It can be used as a reactant to synthesize β-amino alcohol, which is a key intermediate to prepare the tetracyclic core of the Erythrina alkaloids .


Synthesis Analysis

The synthesis of “3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol” involves the use of 3-(3,4-Dimethoxyphenyl)-L-alanine as a reactant . More details about the synthesis process can be found in related peer-reviewed papers and technical documents .


Molecular Structure Analysis

The molecular structure of “3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol” can be analyzed using various techniques such as NMR and MS . The exact structure can be found in the MOL file .


Chemical Reactions Analysis

The chemical reactions involving “3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol” can be complex and are subject to various factors . Detailed information about these reactions can be found in the referenced materials .


Physical And Chemical Properties Analysis

The boiling point of “3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol” is predicted to be 396.7±42.0 °C and its density is predicted to be 1.079±0.06 g/cm3 at 20 °C under a pressure of 760 Torr . The pKa is predicted to be 14.88±0.10 .

Scientific Research Applications

Enzymatic Resolution in Asymmetric Synthesis

The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives through acylation processes has been explored, utilizing Candida antarctica lipase A (CAL-A) as a biocatalyst. This research highlighted the potential of 3-amino-1-(3,4-diethoxyphenyl)propan-1-ol derivatives in asymmetric synthesis, specifically in the production of valuable intermediates like (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).

Corrosion Inhibition

Compounds in the series of 1,3-di-amino-propan-2-ol, including derivatives similar to 3-amino-1-(3,4-diethoxyphenyl)propan-1-ol, have been synthesized and evaluated for their inhibitive performance on carbon steel corrosion. These tertiary amines, namely DMP and DEAP, demonstrated significant inhibition efficiencies, suggesting their potential as corrosion inhibitors (Gao, Liang, & Wang, 2007).

Poly(ether imine) Dendrimers in Biological Applications

Poly(ether imine) dendrimers based on 3-amino-propan-1-ol have been synthesized and evaluated for their cytotoxicity. These dendrimers were found to be non-toxic, indicating their potential utility in biological applications (Krishna, Jain, Tatu, & Jayaraman, 2005).

Aminochalcones and Antioxidant Activity

The synthesis and evaluation of 2'-aminochalcone derivatives have been conducted, revealing their potential as antioxidants. These compounds, including derivatives structurally related to 3-amino-1-(3,4-diethoxyphenyl)propan-1-ol, exhibited promising antioxidant activities in in vitro tests (Sulpizio, Roller, Giester, & Rompel, 2016).

Synthesis of Cyclic Polyamines

The synthesis of cyclic polyamines using an enzymatic approach, starting from compounds like 3-amino-propan-1-ol, highlights the broad potential of amino alcohols as substrates in the production of multifunctional polycationic polyamines (Cassimjee, Marin, & Berglund, 2012).

Safety And Hazards

The safety, risk, and hazard information of “3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol” can be found in its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-amino-1-(3,4-diethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-3-16-12-6-5-10(11(15)7-8-14)9-13(12)17-4-2/h5-6,9,11,15H,3-4,7-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTYOYUKLVDMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CCN)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol

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